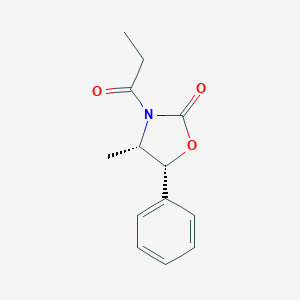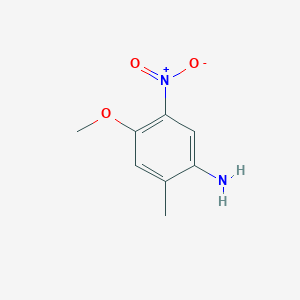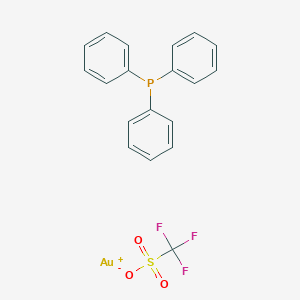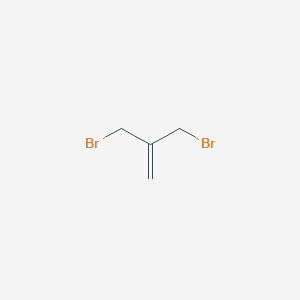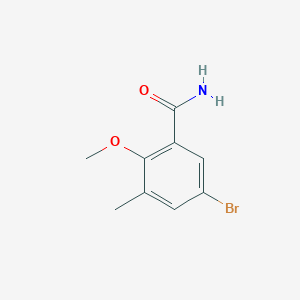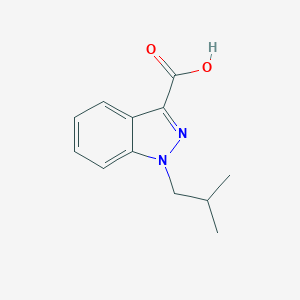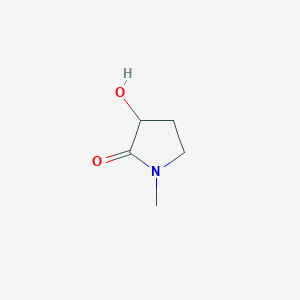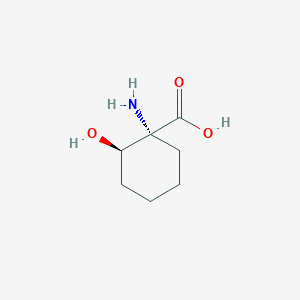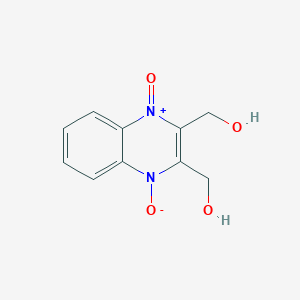
Dioxidine
Overview
Description
Ordzhonikidze All-Union Scientific-Research Institute of Pharmaceutical ChemistryDioxidine is known for its high bactericidal activity against a variety of bacterial strains, including those resistant to other antibiotics .
Mechanism of Action
Target of Action
Dioxidine, also known as 2,3-bis(hydroxymethyl)quinoxaline 1,4-di-N-oxide , is a broad-spectrum antibacterial drug . It primarily targets bacterial cells . The compound’s primary targets are the DNA of these cells .
Mode of Action
This compound interacts with its targets by causing DNA damage . This damage is thought to be associated with the ability of heterocyclic N-oxides to be reduced by oxidoreductases, leading to the generation of reactive oxygen species (ROS), DNA damage, inhibition of DNA and RNA synthesis, and morphological changes in the bacterial cell wall .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve DNA synthesis in microbial cells . The compound’s action leads to the production of ROS, cellular deoxygenation, metal chelation, and bioreductive agents . These processes can cause DNA damage, which disrupts the normal functioning of the bacterial cells .
Pharmacokinetics
The pharmacokinetics of this compound involves its penetration into various organs and tissues after single and repeated introductions . .
Result of Action
The molecular and cellular effects of this compound’s action include DNA damage, inhibition of DNA and RNA synthesis, and morphological changes in the bacterial cell wall . These effects can lead to the death of bacterial cells .
Biochemical Analysis
Biochemical Properties
Dioxidine exhibits a wide range of biological activity due to the presence of two N-oxide groups . These groups contribute to its pharmaceutical properties, such as antibacterial, antitumor, antifungal, insecticidal, herbicidal, and antiparasitic activities . The high reactivity and tendency of this compound to undergo various rearrangements have made it a subject of interest in synthetic chemistry .
Cellular Effects
This compound has the ability to generate the superoxide anion radical in E. coli cells, induce an SOS response, cause DNA fragmentation, or lead to the death of bacteria . It has been shown to induce the SOS response in the pColD-lux biosensor in concentrations typical for the most efficient induction of luminescence in a pSoxS-lux biosensor . This compound in concentrations of more than 0.001 mol/L caused a decrease in the survival of bacterial cells, which is accompanied by the degradation of their DNA .
Molecular Mechanism
This compound’s mechanism of action involves causing DNA damage . This heterocycle can cause DNA damage, leading to the development of many molecules with different applications . The formation of the hydroxyl radical during the reduction of the this compound NO group by bacterial reductases is a likely mechanism .
Temporal Effects in Laboratory Settings
It is known that this compound induces the SOS response in bacterial cells, suggesting a time-dependent effect on bacterial viability .
Dosage Effects in Animal Models
When administered internally or parenterally, this compound is highly active in model experimental infections induced by the causative agents of suppurative processes . In experiments on mice and rabbits infected intranasally, intracisternally, or into the brain with Pseudomonas aeruginosa, administration of this compound internally, intravenously, or intradermally in doses of 50-250mg/kg daily resulted in the recovery of most of the treated animals .
Metabolic Pathways
It is known that this compound can cause DNA damage, suggesting its involvement in DNA repair and replication pathways .
Transport and Distribution
Given its broad-spectrum antibacterial activity, it is likely that this compound can penetrate various cell types and tissues to exert its effects .
Subcellular Localization
Given its ability to cause DNA damage, it is likely that this compound interacts with nuclear DNA, suggesting a possible nuclear localization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dioxidine involves the reaction of quinoxaline with formaldehyde and hydrogen peroxide. The reaction typically proceeds under acidic conditions, with sulfuric acid acting as a catalyst. The general reaction scheme is as follows:
Formation of Quinoxaline: Quinoxaline is synthesized by the condensation of o-phenylenediamine with glyoxal.
Oxidation to this compound: Quinoxaline is then reacted with formaldehyde and hydrogen peroxide in the presence of sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Purification: The crude product is purified using crystallization or chromatography techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Dioxidine undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form quinoxaline 1,4-dioxide derivatives.
Reduction: It can be reduced to form quinoxaline derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the hydroxymethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic conditions.
Reduction: Sodium borohydride or other reducing agents under mild conditions.
Substitution: Various nucleophiles such as amines or thiols under basic or neutral conditions.
Major Products
Oxidation Products: Quinoxaline 1,4-dioxide derivatives.
Reduction Products: Quinoxaline derivatives.
Substitution Products: Various substituted quinoxaline derivatives.
Scientific Research Applications
Dioxidine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various quinoxaline derivatives with potential pharmaceutical applications.
Biology: Studied for its antibacterial properties against a wide range of bacterial strains, including antibiotic-resistant strains.
Medicine: Used in the treatment of suppurative infections, including those caused by Pseudomonas aeruginosa and Staphylococcus aureus.
Industry: Employed in the development of new antibacterial agents and as a disinfectant in various industrial processes
Comparison with Similar Compounds
Similar Compounds
Quinoxaline 1,4-dioxides: These compounds share a similar structure and exhibit a wide range of biological activities, including antibacterial, antitumor, antifungal, and antiparasitic properties.
Phenazines: Compounds like iodinin and myxin, which also possess antibiotic and anticancer activities.
Uniqueness of Dioxidine
This compound is unique due to its high bactericidal activity against a broad spectrum of bacterial strains, including those resistant to other antibiotics. Its ability to generate ROS and cause DNA damage makes it a potent antibacterial agent. Additionally, its structure allows for various chemical modifications, making it a versatile compound for the development of new antibacterial agents .
Properties
IUPAC Name |
[3-(hydroxymethyl)-1-oxido-4-oxoquinoxalin-4-ium-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c13-5-9-10(6-14)12(16)8-4-2-1-3-7(8)11(9)15/h1-4,13-14H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIGHQCAQBRSKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=C([N+]2=O)CO)CO)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00169525 | |
| Record name | Dioxidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17311-31-8 | |
| Record name | 2,3-Quinoxalinedimethanol, 1,4-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17311-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dioxidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIOXYDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16BOP9XE0F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dioxidine exert its antibacterial effect?
A: this compound primarily targets bacterial DNA. [] It penetrates the bacterial cell wall and membrane, entering the cytoplasm where it interacts with DNA, inhibiting nucleic acid synthesis, particularly DNA synthesis. [] This disruption in DNA replication ultimately leads to bacterial cell death.
Q2: What is the molecular formula and weight of this compound?
A2: While the provided abstracts don't explicitly state the molecular formula and weight, they refer to its chemical name as 2,3-bis-(hydroxymethyl) quinoxaline-N,N′-dioxide. Based on this, the molecular formula can be deduced as C10H10N2O4, and the molecular weight is 222.20 g/mol.
Q3: Is there any spectroscopic data available for this compound?
A: Yes, cryochemically modified this compound nanoforms were analyzed using FTIR, UV-Vis, and 1H-NMR spectroscopy. [] These analyses confirmed that the cryochemical modification process did not alter the fundamental chemical structure of the this compound molecule.
Q4: How does this compound perform under anaerobic conditions?
A: this compound exhibits significantly enhanced antibacterial activity under anaerobic conditions, which mimic the environment found in abscesses and necrotic tissues. [, , , ] This increased activity under low oxygen concentrations makes it particularly suitable for treating such infections.
Q5: Does this compound possess any catalytic properties?
A5: The provided research does not indicate any inherent catalytic properties of this compound. Its primary mode of action revolves around its antibacterial activity through interaction with bacterial DNA.
Q6: Have there been any computational studies on this compound?
A: Yes, density functional theory (DFT) calculations have been employed to model silver cluster complexes with this compound. [] These simulations provided insights into the geometric structures and energy interactions between the silver clusters and the this compound ligand.
Q7: How do structural modifications of this compound affect its activity?
A: While the abstracts don't directly address structural modifications of this compound, research on its derivative, quinoxidine, reveals that it is metabolized to this compound in vivo. [] This suggests that the N,N′-dioxide moiety plays a crucial role in its activity. Further research is needed to fully understand the impact of structural modifications on this compound's activity and selectivity.
Q8: Are there any specific strategies to improve this compound's formulation?
A: One study highlights the development of a this compound ointment with improved composition. [] While details about the specific formulation strategies are not provided, it emphasizes the relevance of biopharmaceutical studies in optimizing drug formulations for enhanced therapeutic efficacy.
Q9: What is the pharmacokinetic profile of this compound?
A: Studies show that this compound is detectable in serum and urine after enteral or subcutaneous administration, with peak concentrations observed within the first hour. [, ] Intravenous administration results in rapid distribution, and the time course of serum concentration can be described mathematically. [] Further research is needed to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) profile.
Q10: What is the spectrum of antibacterial activity of this compound?
A: this compound demonstrates a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. [, , , , , , , , , , ] It shows high activity against Enterobacteriaceae and varying degrees of effectiveness against other species like Pseudomonas aeruginosa, Staphylococcus spp., and Enterococcus spp.
Q11: Has this compound been tested in animal models of infection?
A: Yes, this compound's efficacy has been evaluated in various animal models, including those for corneal wounds, [, ] pyelonephritis, [] staphylococcal encephalomeningitis, [] and Escherichia coli septicemia. [, ] These studies highlight its potential for treating a range of bacterial infections.
Q12: Is there evidence of bacterial resistance to this compound?
A: Yes, studies have reported cases of bacterial resistance to this compound. [, ] One study identified a variant of Staphylococcus aureus resistant to a high concentration of this compound. [] Monitoring and understanding the development of resistance is crucial for its effective use.
Q13: What is known about the toxicity profile of this compound?
A: Research indicates that this compound's toxicity is dose-dependent, and susceptibility varies among species. [] While long-term parenteral administration in animals has been associated with toxicity, further research is needed to determine safe and effective dosage regimens in humans.
Q14: Are there any specific safety concerns with this compound use?
A: While the provided abstracts don't delve into specific safety concerns, one study mentions the importance of strict dose control and injection technique to minimize side effects. [] This underscores the need for careful administration and monitoring during clinical use.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


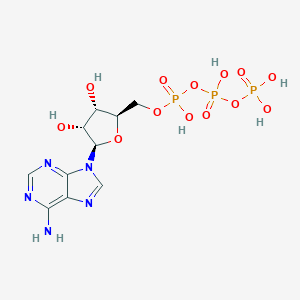

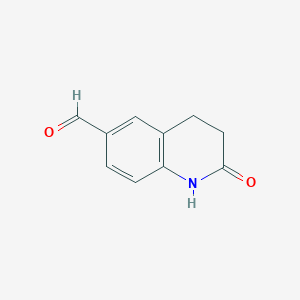

![N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide](/img/structure/B179922.png)
